4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,19-14-8-3-9-15-19)20-16-25-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-15,20-21H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKFGJJDZVYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine typically involves the reaction of benzenesulfonyl chloride with 2,3-diphenyl-1,2-oxazolidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine serves as a valuable reagent and building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in creating derivatives with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacological applications. For instance, compounds derived from similar structures have demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Medicine
The compound is being investigated for its potential use in drug development. Its role as an enzyme inhibitor positions it as a promising agent in treating various diseases. Specifically, derivatives of oxazolidines have been studied for their analgesic and anti-inflammatory effects .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into formulations requiring specific chemical characteristics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Activity against various bacterial strains | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Potential as an enzyme inhibitor |
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Conditions/Agents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide or peracids | Sulfone derivatives |
| Reduction | Lithium aluminum hydride or sodium borohydride | Sulfinyl or sulfide derivatives |
| Substitution | Nucleophiles (amines or thiols) | Various substituted oxazolidines |
Case Study 1: Anticancer Mechanism
A study focused on the anticancer efficacy of compounds related to this compound demonstrated that these compounds induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated a significant increase in sub-G1 phase cells after treatment with related oxazolidine derivatives .
Case Study 2: Analgesic Activity
Research on benzylidene-oxazolones highlighted the analgesic properties of related compounds. The study assessed various derivatives for their pain-relieving effects compared to standard analgesics like pentazocine. Some derivatives showed promising results in reducing pain-related behaviors in animal models .
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor .
Comparison with Similar Compounds
4-(Benzenesulfonyl)-2-benzyl-3-phenyl-1,2-oxazolidine (CAS 339011-77-7)
- Structure : Differs by a benzyl (CH₂Ph) group at position 2 instead of a phenyl.
- Molecular Weight: 379.47 g/mol (C₂₂H₂₁NO₃S) vs. an estimated ~365 g/mol for the target compound (assuming C₂₁H₁₉NO₃S).
- Implications : The benzyl group increases molecular weight and may enhance lipophilicity compared to the diphenyl variant. However, steric hindrance could reduce reactivity in nucleophilic substitutions .
1-Oxazolidine-2,4-Dione Derivatives
- Key Difference : The 2,4-dione moiety replaces the benzenesulfonyl and phenyl groups.
- Reactivity : Dione derivatives exhibit higher electrophilicity at the carbonyl carbons, making them prone to nucleophilic attack, unlike the sulfonyl-stabilized oxazolidine .
Sulfonated Heterocycles
4-(Benzenesulfonyl)-morpholine
- Structure : Morpholine ring (six-membered) vs. oxazolidine (five-membered).
- High-Pressure Behavior : Under pressure (0–3.5 GPa), this compound shows vibrational mode splits (e.g., C-H stretching at 2980–3145 cm⁻¹) and phase transitions linked to C-H···O hydrogen bonding and van der Waals interactions. Similar studies on the target compound could reveal differences in conformational stability due to ring size and substituents .
Perfluorinated Benzenesulfonyl Compounds
- Examples : Sodium salts of fluorinated benzenesulfonic acids (e.g., [41674-07-1]).
- Properties: Fluorinated chains drastically increase hydrophobicity and thermal stability. The target compound’s non-fluorinated benzenesulfonyl group likely results in lower chemical inertness but better solubility in polar solvents .
Pharmaceutical Derivatives
7-[4-(4-Chlorobenzyloxy)benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Application : Antipsychotic agent via sulfonyl-mediated receptor interactions.
Data Tables
Table 1: Structural and Molecular Comparisons
*Estimated based on structural similarity.
Table 2: Vibrational Spectroscopy Comparison Under Pressure
Research Findings and Implications
- Synthetic Pathways: The synthesis of 4-(acetylamino)benzenesulfonyl chloride (85% yield via chlorosulfonation ) suggests scalable routes for introducing sulfonyl groups to heterocycles.
- Stability : The morpholine derivative’s pressure-dependent phase transitions highlight the role of intermolecular interactions in crystalline stability, a factor critical for pharmaceutical formulation .
- Biological Potential: Structural parallels to antipsychotic sulfonyl derivatives warrant exploration of the target compound’s bioactivity, particularly in CNS disorders.
Biological Activity
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the oxazolidine class, characterized by the presence of a benzenesulfonyl group and two phenyl substituents on the oxazolidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure includes:
- A benzenesulfonyl group
- Two phenyl rings attached to the oxazolidine framework
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through covalent modifications. Similar compounds, such as 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), are known to target serine residues in proteins, leading to their inhibition. The mechanism likely involves the modification of hydroxyl groups on serine residues, which alters protein function and can lead to various biological effects.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to modify protein targets could play a role in disrupting cancer cell proliferation. For example, similar oxazolidines have been investigated for their effects on cell cycle regulation and apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, compounds within this class typically exhibit good water solubility and moderate bioavailability. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics will be critical for future therapeutic applications.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit serine proteases effectively. These studies provide a basis for hypothesizing the potential inhibitory effects of this compound on proteolytic enzymes involved in disease processes.
- Animal Models : Research involving animal models has shown that related oxazolidines can reduce tumor growth rates and enhance survival in cancer-bearing subjects. Future studies should focus on the specific effects of this compound in established animal models of cancer.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(2-aminoethyl)benzenesulfonyl fluoride | Sulfonamide derivative | Serine protease inhibition |
| Benzenesulfonamide | Simple sulfonamide | Antimicrobial activity |
| 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide | Oxadiazole derivative | Carbonic anhydrase inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sulfonylation of a preformed oxazolidine scaffold. Key intermediates, such as benzenesulfonyl chloride derivatives (e.g., 4-[(heptadecafluorononenyl)oxy]-benzenesulfonyl chloride ), can be coupled with diphenyl oxazolidine precursors via nucleophilic substitution. Characterization of intermediates should employ HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to confirm molecular weights and NMR (¹H/¹³C) to verify regioselectivity and purity .
Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of X-ray crystallography (for absolute configuration) and FT-IR spectroscopy (to confirm sulfonyl and oxazolidine functional groups). For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended, as demonstrated in analogous sulfonamide analyses .
Advanced Research Questions
Q. How can computational methods be integrated to predict reaction mechanisms or optimize synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and identify energetically favorable pathways . Tools like Gaussian or ORCA enable virtual screening of reaction conditions (e.g., solvent polarity, temperature), reducing trial-and-error experimentation. ICReDD’s reaction path search methods are particularly effective for narrowing optimal conditions .
Q. How should researchers resolve contradictory data regarding the compound’s thermal stability under varying experimental conditions?
- Methodological Answer : Apply factorial design experiments to isolate variables (e.g., heating rate, atmosphere). For instance, TGA (Thermogravimetric Analysis) under inert vs. oxidative conditions can differentiate decomposition pathways. Contradictions may arise from impurities; thus, DSC-MS hyphenation (Differential Scanning Calorimetry-Mass Spectrometry) is critical to correlate mass loss with gaseous byproducts .
Q. What reactor design principles are critical for scaling up the synthesis of this compound while maintaining yield?
- Methodological Answer : Follow RDF2050112 guidelines for reactor fundamentals:
- Use continuous-flow reactors to enhance heat/mass transfer for exothermic sulfonylation steps.
- Implement membrane separation technologies (e.g., nanofiltration) to remove unreacted benzenesulfonyl chloride efficiently .
Q. How can researchers systematically analyze byproducts or degradation products formed during synthesis or storage?
- Methodological Answer : Employ LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) for high-resolution identification of trace impurities. Compare fragmentation patterns with libraries (e.g., NIST) and validate using synthetic standards of suspected byproducts (e.g., sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
